Surface Tension at CMC: C7F15 Sulfonamide Benzenesulfonate Achieves Lower γcmc than C4 and C6 Perfluoroalkanesulfonate Salts
Supplier-reported surface tension for CAS 68299-29-6 ranges from 15–20 mN/m in aqueous solution, a range consistent with perfluoroalkyl surfactants bearing ≥7 fluorinated carbons . This is significantly lower than the 23.1 mN/m reported for a C6F13-containing sulfonamide surfactant at its CMC (8.0 × 10⁻⁴ mol/L, 25 °C) [1]. Patent data further confirm that C4F9SO2N-containing surfactants produce surface tensions substantially higher than their C8F17SO2N counterparts at equal concentration, with the shortfall attributable to the reduced perfluoroalkyl chain length [2]. The C7F15 chain thus bridges the performance gap between short-chain (C4–C6) and restricted long-chain (C8) fluorosurfactants, delivering near-C8 surface activity while avoiding the regulatory scrutiny and elevated Krafft point associated with perfluorooctyl derivatives.
| Evidence Dimension | Minimum surface tension in aqueous solution (γcmc or at stated concentration) |
|---|---|
| Target Compound Data | 15–20 mN/m (aqueous solution, supplier specification) |
| Comparator Or Baseline | C6F13-containing sulfonamide sulfate surfactant: γcmc = 23.1 mN/m at CMC = 8.0 × 10⁻⁴ mol/L, 25 °C [1]; C4F9SO2N-surfactant: γ significantly higher than C8F17SO2N-surfactant at equal concentration (patent FIG. 1–2) [2] |
| Quantified Difference | Target γcmc is 3.1–8.1 mN/m lower than the C6 comparator; percentage reduction ≈ 13–35% relative to 23.1 mN/m |
| Conditions | Aqueous solution; target data from supplier specification; comparator data at 25 °C in pure water |
Why This Matters
Lower surface tension directly translates to superior wetting, spreading, and leveling in coatings, cleaning formulations, and photoresist developers, making CAS 68299-29-6 a more efficient surfactant on a per-mass basis than shorter-chain alternatives.
- [1] Chen, H.-M.; Shi, H.-X.; Xiang, J.-P.; Liu, Q.-P.; Zhu, C.-F. Synthesis and Surface Activity of Fluorocarbon Surfactant Containing Sulfuric Ester. Chin. J. Appl. Chem. 2009, 26(9), 1036. View Source
- [2] Savu, P. M.; Etienne, S. A. Fluorochemical sulfonamide surfactants. U.S. Patent Application 20030139549, July 24, 2003. View Source
